molecular formula C26H23N3O5S B3012165 2-oxo-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-2H-chromene-3-carboxamide CAS No. 393835-00-2

2-oxo-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-2H-chromene-3-carboxamide

Cat. No.: B3012165
CAS No.: 393835-00-2
M. Wt: 489.55
InChI Key: MCBCOCUDIGJMBC-UHFFFAOYSA-N
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Description

2-oxo-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C26H23N3O5S and its molecular weight is 489.55. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Polymorphism

  • The compound 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, closely related to the queried chemical, has been studied for its crystalline structure and polymorphism. It demonstrates an anti-rotamer conformation about the C-N bond and can exhibit different structural configurations, highlighting its potential in structural chemistry research (Reis et al., 2013).

Synthesis and Biological Properties

  • Innovative synthesis techniques for derivatives of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide have been explored, indicating its significance in chemical synthesis and biological property estimation. This suggests its potential application in developing new pharmaceutical compounds (Ramaganesh et al., 2010).

Metal Complex Formation

  • The compound's ability to form metal complexes, particularly with copper(II), cobalt(II), and nickel(II), has been studied. This property is crucial for understanding its potential applications in material science and coordination chemistry (Myannik et al., 2018).

Synthesis of Derivatives for Anticancer Activity

  • Derivatives of 2-oxo-2H-chromenylpyrazolecarboxylates have been synthesized and evaluated for their anticancer activity. This research underscores the compound's potential in the development of new anticancer agents (Kumar et al., 2013).

Microwave-Assisted Synthesis and Antimicrobial Activity

  • The compound has been involved in the microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, showing significant antimicrobial activity. This highlights its role in the development of new antimicrobial agents (Raval et al., 2012).

Reaction with Isothiosemicarbazide

  • Research on the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, forming various derivatives, points to its utility in organic synthesis and reaction mechanism studies (Vetyugova et al., 2018).

Synthesis of Isolated-Fused Heterocycles

  • The compound has been used as a starting material for synthesizing a range of functionalized chromenes, indicating its versatility in synthetic organic chemistry (Azab & Latif, 2012).

Properties

IUPAC Name

2-oxo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5S/c30-25(22-16-18-6-1-2-9-24(18)34-26(22)31)28-20-10-12-21(13-11-20)35(32,33)29-15-4-3-8-23(29)19-7-5-14-27-17-19/h1-2,5-7,9-14,16-17,23H,3-4,8,15H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBCOCUDIGJMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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